molecular formula C3H4ClN3O2S B1428407 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride CAS No. 1351676-71-5

1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride

Cat. No.: B1428407
CAS No.: 1351676-71-5
M. Wt: 181.6 g/mol
InChI Key: HGSOQZHRNVVEDM-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound with the molecular formula C3H4ClN3O2S. It is a derivative of 1,2,3-triazole, a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing three nitrogen atoms at positions 1, 2, and 3. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride can be synthesized through several methods, including the reaction of 1-methyl-1H-1,2,3-triazole with chlorosulfonic acid. The reaction typically requires controlled conditions, such as maintaining a specific temperature range and using an appropriate solvent to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of starting materials, and implementing safety measures to handle reactive chemicals. Continuous flow reactors and automated systems are often used to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols can substitute the sulfonyl chloride group.

Major Products Formed: The reactions of this compound can yield various products, such as sulfonic acids, amides, and esters, depending on the reagents and conditions used.

Scientific Research Applications

1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride has several applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • Benzene sulfonyl chloride

  • Toluene sulfonyl chloride

  • 1,2,3-triazole-4-sulfonyl chloride

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Properties

IUPAC Name

1-methyltriazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3O2S/c1-7-2-3(5-6-7)10(4,8)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSOQZHRNVVEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351676-71-5
Record name 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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